molecular formula C9H11BrO2S B8028948 Ethyl 3-(4-bromothiophen-2-YL)propanoate

Ethyl 3-(4-bromothiophen-2-YL)propanoate

Cat. No.: B8028948
M. Wt: 263.15 g/mol
InChI Key: GZBACYDTPIZRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-bromothiophen-2-YL)propanoate is an ester derivative of propanoic acid featuring a 4-bromo-substituted thiophene ring at the β-position. This compound is structurally characterized by its aromatic thiophene moiety, which confers unique electronic properties due to sulfur’s electronegativity and the bromine atom’s electron-withdrawing effects.

Properties

IUPAC Name

ethyl 3-(4-bromothiophen-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-12-9(11)4-3-8-5-7(10)6-13-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBACYDTPIZRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC(=CS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-bromothiophen-2-yl)propanoate typically involves the bromination of thiophene derivatives followed by esterification. One common method starts with the bromination of 2-thiophenecarboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2-thiophenecarboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromothiophen-2-yl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 4-substituted thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of dihydrothiophene derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Ethyl 3-(4-bromothiophen-2-yl)propanoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(4-bromothiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ester group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. In chemical reactions, the compound’s reactivity is primarily governed by the electron-withdrawing effects of the bromine atom and the electron-donating effects of the ester group, facilitating various substitution and coupling reactions .

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

  • Structure : Features a methylthio (-SCH₃) group instead of bromothiophene.
  • Key Properties: Prominent aroma compound in pineapple pulp and core, contributing to fruity notes (concentration: 91.21 µg·kg⁻¹ in pulp, 42.67 µg·kg⁻¹ in core) . Lower molecular weight (~150 g/mol) compared to brominated analogs. Electron-donating methylthio group enhances ester volatility, making it suitable for flavor applications.
  • Contrast : The bromothiophene substituent in the target compound likely reduces volatility due to increased molecular weight (estimated ~275 g/mol) and aromatic stabilization, rendering it less suitable for aroma applications but more stable for synthetic intermediates.

Ethyl 3-(4-Bromo-3-Fluorophenyl)propanoate (CAS 1261778-92-0)

  • Structure : Bromo- and fluoro-substituted phenyl group instead of thiophene .
  • Key Properties: Molecular weight: 275.117 g/mol. Fluorine’s inductive effects increase acidity of adjacent protons, influencing reactivity in substitution reactions.
  • Bromine’s steric bulk may also hinder certain reactions compared to fluorine.

Ethyl (Z)-3-(4-Bromophenyl)-3-oxo-2-(hydrazono)propanoate

  • Structure: Includes a 4-bromophenyl group, oxo, and hydrazono functionalities .
  • Key Properties: Presence of oxo and hydrazono groups enables participation in cyclization and coordination chemistry. Bromine enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks.

Ethyl 3-(2-Furyl)propanoate

  • Structure : Substituted with a furan ring instead of thiophene .
  • Key Properties :
    • Furan’s electron-rich nature enhances resonance stabilization of the ester group.
    • Used in studies exploring diene reactivity in Diels-Alder reactions.
  • Contrast : Thiophene’s lower electronegativity compared to furan may reduce the ester’s electrophilicity, impacting its utility in cycloaddition reactions.

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 3-(4-bromothiophen-2-YL)propanoate 4-Bromothiophen-2-YL ~275 (estimated) Synthetic intermediate, potential bioactivity
Ethyl 3-(methylthio)propanoate Methylthio (-SCH₃) ~150 Aroma compound (pineapple)
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate 4-Bromo-3-fluorophenyl 275.117 Halogenated intermediate
Ethyl (Z)-3-(4-bromophenyl)-3-oxo-propanoate 4-Bromophenyl, oxo, hydrazono Reactive in cyclization
Ethyl 3-(2-furyl)propanoate 2-Furyl ~166 Electron-rich diene for Diels-Alder

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.